molecular formula C31H51NO9 B1252977 5-O-beta-D-mycaminosyl-20-oxotylonolide

5-O-beta-D-mycaminosyl-20-oxotylonolide

Cat. No.: B1252977
M. Wt: 581.7 g/mol
InChI Key: FERSDKADYZRIAA-CQGKBTLCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-beta-D-mycaminosyl-20-oxotylonolide is a 16-membered macrolide antibiotic that is also known by its synonyms 20-oxo-5-O-beta-D-mycaminosyltylonolide and Deepoxycirramycin A1 . This compound is of significant research interest, particularly in the study of novel anti-bacterial agents and their mechanisms of action against resistant pathogens. Studies on related 9-O-arylalkyloxime derivatives have shown that this class of compounds exhibits high activity against macrolide-resistant bacterial strains . The proposed mechanism involves binding to the bacterial ribosome. The lactone ring occupies the classic macrolide binding site at the entrance of the peptide exit tunnel, while its extended side chain penetrates deeper into the tunnel, interacting with nucleoside A752 in domain II of the 23S rRNA . This distinct binding mode, characterized as a slow-binding interaction with functional ribosomal complexes, is a key factor in its effectiveness and provides a valuable model for the design of new potent drugs targeting antibiotic-resistant infections . The compound has a molecular formula of C31H51NO9 and a monoisotopic mass of 582.363659 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C31H51NO9

Molecular Weight

581.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1

InChI Key

FERSDKADYZRIAA-CQGKBTLCSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-O-beta-D-mycaminosyl-20-oxotylonolide is characterized by its structure as a 20-oxotylactone with a beta-D-mycaminosyl residue at position 5. Its molecular formula is C31H51NO9C_{31}H_{51}NO_9 . As a macrolide antibiotic, it primarily targets bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and reproduction.

Antibacterial Activity

Broad-Spectrum Efficacy
Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus uberis, as well as Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae . The modification of the tylosin backbone has been shown to enhance its antibacterial properties significantly.

Minimum Inhibitory Concentration (MIC) Studies
Table 1 summarizes the MIC values for this compound and its derivatives against various pathogens:

CompoundPathogenMIC (μg/ml)
This compoundE. coli64
K. pneumoniae64
S. aureus<0.03
Derivative 2fE. coli64–128
K. pneumoniae64–128
S. uberis<0.03

These results indicate that certain derivatives possess enhanced activity compared to traditional antibiotics like tylosin, making them promising candidates for treating infections caused by resistant strains .

Veterinary Medicine Applications

Mastitis Treatment
One of the most significant applications of this compound is in the treatment of bovine mastitis, an infection that affects dairy cattle and leads to substantial economic losses in the dairy industry. The antibiotic's ability to combat both Gram-positive and Gram-negative bacteria involved in mastitis makes it an essential tool for veterinarians .

Case Study: Efficacy in Bovine Mastitis
A study evaluated the efficacy of this compound against pathogens responsible for bovine mastitis. The results showed that derivatives such as 2f and 2k exhibited significantly higher antibacterial activity compared to conventional treatments, with MIC values indicating robust effectiveness against key pathogens .

Future Research Directions

The ongoing research into the structural modifications of this compound aims to further enhance its antibacterial spectrum and potency. Investigations into the pharmacokinetics and bioavailability of these compounds are also critical for their development as viable therapeutic agents in both veterinary and potentially human medicine .

Preparation Methods

Hydrolysis Conditions and Mechanism

Controlled acidic hydrolysis of tylosin (C₁₆H₂₇NO₁₄) or desmycosin (C₃₇H₆₅NO₁₆) under pH 1.5–2.5 at 70–100°C cleaves the glycosidic bonds of the neutral sugars mycarose and mycinose, preserving the lactone ring and mycaminose. For example, refluxing desmycosin in pH 2 sulfuric acid for 60 hours yields O-mycaminosyl tylonolide (OMT) with a 66% recovery rate.

Table 1: Hydrolysis Conditions for OMT Synthesis

Starting MaterialAcid (pH)Temperature (°C)Time (h)Yield (%)
Desmycosin2.01006066
Tylosin2.01004858

Isolation and Characterization of OMT

Post-hydrolysis, OMT is extracted using methylene chloride and purified via silica gel chromatography. Key analytical data for OMT include:

  • Melting Point : 115–118°C

  • IR Absorption : Distinct bands at 5.82, 6.15, and 6.28 μm (lactone carbonyl and sugar hydroxyls)

  • NMR : δ 0.98 (d, J = 6.5 Hz, C-21 methyl), δ 5.32 (s, H-1 of mycaminose)

ReagentSolventTemperature (°C)Time (h)Expected Yield (%)
PCCCH₂Cl₂0675–85
CrO₃ (Jones)Acetone25270–80

Biosynthetic Engineering Approaches

The chalcomycin biosynthesis pathway in Streptomyces bikiniensis demonstrates that polyketide synthase (PKS) modules can be engineered to introduce keto groups at specific positions. By modifying the chm PKS to exclude reducing domains at C-20, a 20-keto intermediate could be generated directly during fermentation. Heterologous expression of such a PKS in Streptomyces fradiaetylGI) has yielded 3-keto macrolactones, supporting the feasibility of this approach.

Chemoenzymatic Synthesis and Post-Modification

Combining enzymatic sugar transfer with chemical oxidation offers a hybrid route. The chm glycosyltransferase from S. bikiniensis could mycaminosylate a 20-oxotylonolide precursor synthesized via PKS engineering. Subsequent oxidation, if required, would finalize the structure.

Analytical Validation of 5-O-β-D-Mycaminosyl-20-oxotylonolide

Critical characterization data for the target compound would include:

  • High-Resolution Mass Spectrometry : Expected m/z for C₃₄H₅₈NO₁₃ ([M+H]⁺): 696.3900

  • ¹³C NMR : Signal at δ 210–215 ppm (C-20 ketone)

  • Antibacterial Assays : Comparative MIC values against Staphylococcus aureus and Bacillus subtilis

Q & A

Q. How should ethical and methodological rigor be maintained in studies involving novel derivatives?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Pre-register experimental protocols in repositories like Zenodo. Include negative controls and blinded analyses to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-beta-D-mycaminosyl-20-oxotylonolide
Reactant of Route 2
5-O-beta-D-mycaminosyl-20-oxotylonolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.